O-butylhydroxylamine hydrochloride
Description
Contextualizing O-Butylhydroxylamine Hydrochloride within Modern Synthetic Chemistry
In the landscape of modern synthetic chemistry, the demand for efficient and selective methods to construct complex molecular architectures is ever-increasing. O-Alkylhydroxylamines, and specifically this compound, have carved out a niche as indispensable building blocks. Their utility stems from the presence of a reactive N-O bond and the ability to introduce an alkoxyamino group into various organic frameworks. This functionality is a precursor to a wide array of other functional groups, making it a valuable strategic element in multistep syntheses.
The hydrochloride salt form of O-butylhydroxylamine enhances its stability and handling properties, making it a convenient reagent for a variety of chemical transformations. Its application spans from the synthesis of small-molecule drugs to the development of novel materials.
Significance as a Versatile Reagent in Complex Chemical Transformations
The versatility of this compound is demonstrated by its participation in a diverse range of chemical reactions. It is a key reactant in the synthesis of other valuable hydroxylamine (B1172632) derivatives and serves as a nucleophile in various coupling reactions. For instance, it is utilized in the preparation of N-tert-butoxyamino acids, which are substrates for the synthesis of N-hydroxy peptides. sigmaaldrich.com
Furthermore, this compound is instrumental in the synthesis of biologically active molecules. Its applications include the creation of:
Matrix metalloproteinase (MMP) inhibitors. sigmaaldrich.com
Antimalarial agents based on imidazolidinedione scaffolds. sigmaaldrich.com
P2Y6 receptor agonists derived from pyrimidine (B1678525) ribonucleotides. sigmaaldrich.com
Inhibitors of Rab protein isoprenylation and geranylgeranylation. sigmaaldrich.com
The reagent is also involved in the synthesis of N-(arylethyl)-O-tert-butylhydroxamates, which act as equivalents to Weinreb amides, and participates in double allylic alkylation of indole-2-hydroxamates, SN2 substitution reactions at amide nitrogens, and photocycloaddition to C=N bonds for the synthesis of 1,3-diazepines. sigmaaldrich.com
Evolution of Hydroxylamine Derivatives in Synthetic Methodologies
The use of hydroxylamine and its derivatives in organic synthesis has a rich history, evolving from simple applications to highly sophisticated and stereoselective transformations. Initially, hydroxylamine itself was primarily used for the formation of oximes from aldehydes and ketones. wikipedia.org Over time, the development of N- and O-substituted hydroxylamines, such as O-alkylhydroxylamines, significantly expanded their synthetic utility. researchgate.netorganic-chemistry.org
The introduction of protecting groups for the hydroxylamine functionality, such as the Boc group, allowed for more controlled and selective reactions. rsc.org This led to the development of methods for the synthesis of complex nitrogen-containing compounds, including natural products and their analogs. researchgate.net More recent advancements have focused on the use of hydroxylamine derivatives as precursors for nitrogen-centered radicals in visible-light photochemistry, opening up new avenues for C-N bond formation. nih.gov The continuous development of new synthetic methods involving hydroxylamine derivatives underscores their enduring importance in the field of organic chemistry. nih.govnih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 4490-82-8 |
| Molecular Formula | C4H12ClNO |
| Molecular Weight | 125.60 g/mol |
| SMILES Code | NOCCCC.[H]Cl |
| InChI Key | HUYRNQWVAPCTQZ-UHFFFAOYSA-N |
| Topological Polar Surface Area | 25.25 Ų |
Table based on data from Ambeed, Inc. ambeed.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
O-butylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-3-4-6-5;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYRNQWVAPCTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484274 | |
| Record name | O-butylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4490-82-8 | |
| Record name | Hydroxylamine, O-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4490-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-butylhydroxylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Butylhydroxylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations
Oxime Formation Reactions
O-butylhydroxylamine hydrochloride is a key reagent in the synthesis of O-substituted oximes, which are formed through a condensation reaction with carbonyl compounds.
The reaction of this compound with aldehydes and ketones yields O-butyl oximes. This transformation proceeds via a nucleophilic addition-elimination mechanism. The initial step involves the nucleophilic attack of the nitrogen atom of the hydroxylamine (B1172632) on the electrophilic carbonyl carbon. This is followed by a series of proton transfers, often facilitated by the solvent or catalysts, leading to a tetrahedral intermediate known as a carbinolamine. The subsequent elimination of a water molecule from this intermediate results in the formation of the carbon-nitrogen double bond characteristic of the oxime. nih.gov The reaction can produce a mixture of (E) and (Z) stereoisomers, and the ratio can be influenced by the reaction conditions. nih.gov
The general mechanism can be summarized as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of O-butylhydroxylamine attacks the carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, forming a neutral carbinolamine intermediate.
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen facilitates the elimination of water, forming a C=N double bond.
Deprotonation: A final deprotonation step yields the neutral O-butyl oxime product.
The kinetics of oxime formation are influenced by several factors, including pH, temperature, and steric hindrance. The reaction is typically acid-catalyzed. rzepa.net The natural pH of beer (around 4.5), for instance, has been found to be favorable for the derivatization of carbonyl compounds with a similar reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. nih.gov However, at neutral or basic pH, yield losses can occur for certain compounds. nih.gov
Reaction times can vary significantly. For sterically hindered carbonyls, the reaction can be very slow, sometimes requiring extended periods to reach completion. osti.gov Temperature also plays a crucial role; heating is often employed to accelerate the reaction, especially for less reactive ketones. osti.gov
Table 1: Factors Influencing Oxime Formation Kinetics
| Factor | Effect on Reaction Rate | Reference |
| pH | Generally acid-catalyzed; optimal pH can enhance rate. | nih.gov |
| Temperature | Increased temperature typically accelerates the reaction. | osti.gov |
| Steric Hindrance | Increased steric bulk on either reactant can significantly slow the reaction. | osti.gov |
| Catalyst | Presence of an acid catalyst lowers the activation energy for the elimination step. | rzepa.net |
O-tert-butylhydroxylamine hydrochloride, commonly known by the acronym TBOX, is widely used as a derivatizing agent in analytical chemistry. researchgate.netcdc.govfishersci.comnih.govsigmaaldrich.com Its primary function is to convert polar, non-volatile carbonyl compounds (aldehydes and ketones) into more volatile and thermally stable oxime derivatives. This derivatization is essential for their analysis by gas chromatography-mass spectrometry (GC-MS). cdc.gov
The tert-butyl group in TBOX provides several advantages:
It increases the volatility of the resulting oxime derivative.
It often leads to characteristic fragmentation patterns in mass spectrometry, aiding in the identification of the original carbonyl compound. The loss of the tert-butyl fragment (m/z 57) is a common feature. cdc.gov
It protects the carbonyl group, allowing for analysis without decomposition or molecular rearrangement. cdc.gov
TBOX has been successfully employed to identify and quantify carbonyl-containing products from complex chemical reactions, such as the ozonolysis of α-pinene in environmental studies. cdc.gov
Nitrone Formation
In addition to oximes, O-alkylhydroxylamines can react with carbonyl compounds to form nitrones, which are N-oxides of imines. Nitrones are valuable 1,3-dipoles used in various cycloaddition reactions. wikipedia.org
The most common method for synthesizing nitrones is the condensation of an N-substituted hydroxylamine with an aldehyde or a ketone. wikipedia.orgorganic-chemistry.orgarkat-usa.org This reaction is mechanistically similar to oxime formation, involving the formation of a carbinolamine intermediate followed by dehydration. Simple thermal conditions, such as heating in tert-butanol, can facilitate the condensation of ketones and hydroxylamines to form ketonitrones. organic-chemistry.org For some reactions, alternative methods like using a nanoreactor in water have been developed to improve reaction times and yields in an environmentally friendly manner. nih.gov
Nitrones are versatile intermediates in organic synthesis, primarily due to their participation in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles like isoxazolidines. arkat-usa.orgmdpi.com These products can then be converted into a variety of important functional groups and molecular scaffolds found in biologically active molecules.
Table 2: Examples of Biologically Active Molecules Synthesized via Nitrone Intermediates
| Target Molecule/Class | Synthetic Utility of Nitrone | Reference |
| Indolic Alkaloids | Nitrones are key intermediates for synthesizing the 1-(indol-3'-yl)-1,2-diaminoethane moiety found in alkaloids like discodermindole and topsentins. | researchgate.net |
| Zileuton (5-Lipoxygenase Inhibitor) | N-Boc protected nitrones undergo nucleophilic additions to create synthons used in the synthesis of Zileuton. | researchgate.net |
| Nikkomycin Bz (Antibiotic) | Intramolecular cycloaddition of a nitrone derived from a protected L-gulose oxime is a key step in synthesizing the N-terminal amino acid of this dipeptide antibiotic. | jst.go.jp |
| Hyacinthacine A2 (Alkaloid) | A nitrone derived from L-xylose undergoes 1,3-dipolar cycloaddition to form an intermediate for the synthesis of this indolizidine alkaloid. | jst.go.jp |
| Antifungal/Antimicrobial Agents | Various synthesized nitrone derivatives have shown inhibitory activity against microorganisms such as E. coli, S. aureus, and Candida albicans. | edu.krd |
The chemistry of nitrones provides a powerful tool for organic chemists to prepare complex amino and N-hydroxyamino compounds, which are crucial components of many pharmaceuticals and natural products. researchgate.net
Photocycloaddition to Carbon-Nitrogen Double Bonds for 1,3-Diazepine Synthesis
O-tert-butylhydroxylamine hydrochloride is a reactant involved in the synthesis of 1,3-diazepines through photocycloaddition to carbon-nitrogen double bonds. sigmaaldrich.com This reaction highlights the utility of O-alkylhydroxylamines in constructing heterocyclic ring systems, which are significant structural motifs in many biologically active molecules.
Reactivity in Reduction Processes
The reactivity of this compound in reduction processes is not extensively detailed in the provided search results. However, the general principles of carbonyl reduction provide context for how such a compound might behave or be utilized in related synthetic transformations.
The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. wikipedia.orgliverpool.ac.uk Various reagents are employed to selectively reduce aldehydes and ketones to alcohols. researchgate.net The choice of reducing agent is crucial for achieving chemoselectivity, especially in the presence of other reducible functional groups. wikipedia.orgharvard.edu For instance, sodium borohydride is a mild reducing agent typically used for aldehydes and ketones, while lithium aluminum hydride is a much stronger and less selective reagent. harvard.edu
While the direct role of this compound as a reducing agent for carbonyls is not specified, its derivatives or related compounds can be involved in such transformations. For example, ammonia borane is a gentle reducing agent used for the selective reduction of aldehydes and ketones. researchgate.net
Formation of Sulfonamide Derivatives
A significant application of O-alkylhydroxylamines is in the synthesis of primary sulfonamides.
A novel and efficient one-step synthesis of primary sulfonamides utilizes the reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which is prepared from O-tert-butylhydroxylamine hydrochloride. chemistryviews.org This method involves the reaction of t-BuONSO with a variety of (hetero)aryl and alkyl Grignard and organolithium reagents at low temperatures (-78 °C). chemistryviews.orgorganic-chemistry.orgnih.gov This process affords primary sulfonamides in good to excellent yields and demonstrates good functional group tolerance. chemistryviews.orgacs.org
The reaction is scalable, as demonstrated by the synthesis of sulfonamide 2a on both a 1 mmol and an 8.0 mmol scale, yielding 71% and 62% respectively. acs.org A proposed mechanism for this transformation involves the formation of a sulfinamide intermediate, which then converts to a sulfonimidate ester anion and ultimately the sulfonamide product. organic-chemistry.org This synthetic route offers a significant advantage over traditional methods that often require harsh conditions and have limitations regarding substrate scope. chemistryviews.orgnih.gov
Table of Reaction Yields for Primary Sulfonamide Synthesis
| Organometallic Reagent | Product | Yield (%) |
|---|---|---|
| Aryl Grignard Reagent | 2a | 80 |
| Bulky o-substituted Aryl Grignard | - | Minor drop in yield |
| Electron-donating Aryl Nucleophile | - | Good to excellent |
| Electron-withdrawing Aryl Nucleophile | - | Good to excellent |
| Fused Imidazopyridine Nucleophile | - | Synthetically useful |
Data derived from research on the synthesis of primary sulfonamides using t-BuONSO. researchgate.net
Mechanism of Primary Sulfonamide Synthesis via Sulfinylamine Reagents
The synthesis of primary sulfonamides using the novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), offers a significant advancement over traditional methods that often rely on harsh conditions and less stable reagents. chemistryviews.orgacs.org This modern approach, which utilizes organometallic reagents, proceeds through a proposed mechanistic pathway that has been investigated to elucidate the transformation. acs.orgorganic-chemistry.org The reagent itself, t-BuONSO, is a stable, colorless liquid prepared from O-tert-butylhydroxylamine hydrochloride. chemistryviews.org
The reaction is typically performed at low temperatures, such as -78 °C, by reacting the t-BuONSO reagent with various (hetero)aryl or alkyl Grignard or organolithium reagents in a solvent like tetrahydrofuran (THF). chemistryviews.orgorganic-chemistry.org This process provides primary sulfonamides in good to excellent yields in a convenient one-step process. nih.gov
Preliminary mechanistic studies have provided insight into this transformation. A working model for the mechanism begins with the addition of the organometallic reagent (e.g., a Grignard reagent) to the t-BuONSO reagent. acs.org This initial step is proposed to form a sulfinamide intermediate. acs.orgorganic-chemistry.org
Following the formation of this initial adduct, the mechanism is thought to proceed through one of two potential pathways to form a sulfonimidate ester anion intermediate. acs.orgorganic-chemistry.org One possibility is the involvement of a sulfinyl nitrene intermediate. acs.org Alternatively, a concerted N→S O-migration may occur. acs.org Evidence from mechanistic experiments, including the absence of ¹⁸O incorporation when the reaction is quenched with ¹⁸O-labeled water, suggests that both oxygen atoms in the final sulfonamide product originate from the t-BuONSO reagent. nih.gov The observation of isobutene in the crude reaction mixture further supports the proposed pathway. nih.gov
This method is notable for its broad substrate scope, accommodating a variety of (hetero)aryl and alkyl nucleophiles. organic-chemistry.org The reaction has been shown to be effective for aryl nucleophiles with both electron-donating and electron-withdrawing groups, as well as for medicinally relevant basic nitrogen heterocycles like pyridyl and imidazopyridine derivatives, all of which can be prepared in synthetically useful yields. acs.org
The table below summarizes the yields of various primary sulfonamides synthesized using this method, demonstrating the versatility of the reaction with different organometallic reagents.
| Entry | Organometallic Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Benzenesulfonamide | 80 |
| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 85 |
| 3 | 4-Fluorophenylmagnesium bromide | 4-Fluorobenzenesulfonamide | 90 |
| 4 | 3-Chlorophenylmagnesium bromide | 3-Chlorobenzenesulfonamide | 82 |
| 5 | 2-Thienylmagnesium bromide | Thiophene-2-sulfonamide | 75 |
| 6 | n-Butyllithium | Butane-1-sulfonamide | 65 |
| 7 | 2-Pyridylmagnesium bromide | Pyridine-2-sulfonamide | 68 |
| 8 | 3-Pyridylmagnesium bromide | Pyridine-3-sulfonamide | 72 |
This table is generated based on representative yields reported in the literature for the synthesis of primary sulfonamides using t-BuONSO. acs.orgresearchgate.net
Applications in Advanced Organic Synthesis
Synthesis of Complex Organic Molecules
The reagent is instrumental in the multi-step synthesis of intricate organic structures, facilitating the formation of key functional groups and molecular scaffolds.
O-butylhydroxylamine hydrochloride serves as a precursor in the synthesis of substituted hydroxylamines. For instance, it has been used in the synthesis of N-methyl-O-tert-butylhydroxylamine hydrochloride sigmaaldrich.com. The reactivity of hydroxylamine (B1172632) derivatives is fundamental in nitrogen-insertion reactions, a principle that extends to the formation of various nitrogen-containing compounds, including heterocyclic structures nih.govuomustansiriyah.edu.iq. The chemistry of amines and other nitrogen-containing compounds is dominated by the lone pair of electrons on the nitrogen atom, making them key nucleophiles and bases in organic reactions uomustansiriyah.edu.iq.
A significant application of this compound is in peptide chemistry. O-tert-butylhydroxylamine hydrochloride is used to prepare N-tert-butoxyamino acids, which are vital substrates for the unambiguous synthesis of N-hydroxy peptides sigmaaldrich.comsigmaaldrich.com. N-hydroxy peptides, which feature a hydroxyl group on the backbone amide nitrogen, exhibit distinct conformational preferences and biological activities compared to their native counterparts rsc.org. The synthesis of these peptide derivatives is an area of active research, with methods being developed for their construction via processes like the chemical ligation of O-acyl hydroxamic acids rsc.orgnih.gov.
The reagent is involved in creating functional groups that act as equivalents to Weinreb amides sigmaaldrich.comsigmaaldrich.com. The classic Weinreb-Nahm ketone synthesis utilizes N,O-dimethylhydroxylamine to form a stable Weinreb-Nahm amide wikipedia.org. This amide reacts with organometallic reagents to produce a ketone, crucially avoiding the common problem of over-addition that would yield an alcohol wikipedia.org. O-tert-butylhydroxylamine hydrochloride is a reactant used to synthesize N-(arylethyl)-O-tert-butylhydroxamates, which serve as effective Weinreb amide equivalents in organic synthesis sigmaaldrich.comsigmaaldrich.com.
In the construction of complex heterocyclic systems, O-tert-butylhydroxylamine hydrochloride is listed as a reactant involved in the double allylic alkylation of indole-2-hydroxamates sigmaaldrich.comsigmaaldrich.com. Palladium-catalyzed allylic alkylation is a powerful method for forming carbon-carbon bonds, and its application to indole (B1671886) derivatives allows for the creation of elaborate molecular frameworks rsc.org.
Development of Biologically Active Molecules
The reagent is a key building block in the synthesis of molecules designed to interact with biological targets, particularly enzymes involved in disease pathology.
O-tert-butylhydroxylamine hydrochloride is a reactant utilized in the synthesis of derivatives of CGS 25966, a compound known for its role as a Matrix Metalloproteinase (MMP) inhibitor sigmaaldrich.comsigmaaldrich.com. MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix researchgate.netflvc.org. The overexpression or dysregulation of MMPs is associated with numerous diseases, including cancer, making them a significant therapeutic target researchgate.netnih.gov.
The hydroxamic acid functional group, derived from the hydroxylamine building block, is a critical component of many MMP inhibitors. It acts as a potent zinc-binding group (ZBG), chelating the catalytic zinc ion in the enzyme's active site, thereby inhibiting its proteolytic activity researchgate.netflvc.org. CGS 25966 and its derivatives are examples of N-sulphonyl amino acid hydroxamates that are highly potent against several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9 researchgate.net.
Interactive Data Table: Applications in Organic Synthesis
| Application Area | Specific Use | Key Intermediate/Product | Significance | References |
| Complex Molecule Synthesis | Preparation of N-Hydroxy Peptides | N-tert-butoxyamino acids | Substrates for unambiguous synthesis of N-hydroxy peptides with unique properties. | sigmaaldrich.comsigmaaldrich.comrsc.org |
| Complex Molecule Synthesis | Weinreb Amide Equivalents | N-(arylethyl)-O-tert-butylhydroxamates | Allows for ketone synthesis from organometallics while preventing over-addition. | sigmaaldrich.comsigmaaldrich.comwikipedia.org |
| Complex Molecule Synthesis | Alkylation Reactions | Indole-2-hydroxamates | Enables complex C-C bond formation on indole scaffolds. | sigmaaldrich.comsigmaaldrich.com |
| Biologically Active Molecules | MMP Inhibition | CGS 25966 derivatives | The resulting hydroxamate group binds to the zinc ion in the active site of MMPs. | sigmaaldrich.comsigmaaldrich.comresearchgate.net |
Preparation of Antimalarial Treatments (e.g., Imidazolidinedione derivatives)
The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, has created an urgent need for novel antimalarial agents. nih.govmdpi.commalariaworld.org One promising class of compounds under investigation is imidazolidinedione derivatives. nih.govmdpi.commalariaworld.org Research has focused on synthesizing novel imidazolidinedione derivatives, which have demonstrated significant antiplasmodial effects, particularly against chloroquine-resistant parasite strains. nih.govmalariaworld.org
O-tert-butylhydroxylamine hydrochloride serves as a key reactant in the synthesis of these biologically active imidazolidinedione derivatives. sigmaaldrich.comsigmaaldrich.com The synthesis involves linking an imidazolidinedione core through an alkylene chain to other cyclic systems, creating molecules with enhanced efficacy. nih.govmalariaworld.org Studies have shown that these synthetic derivatives exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, making them interesting candidates for future antimalarial drugs. nih.govmdpi.commalariaworld.org
Table 1: Antimalarial Activity of Imidazolidinedione Derivatives
| Compound Class | Target Organism | Key Finding | Citation |
|---|---|---|---|
| Imidazolidinedione derivatives | Plasmodium falciparum (W2, CQ-resistant) | Stronger antiplasmodial effects against resistant strains. | nih.govmalariaworld.org |
| Imidazolidinedione derivatives | Plasmodium falciparum (D10, CQ-sensitive) | Active, but less potent compared to resistant strains. | nih.govmalariaworld.org |
Development of P2Y₆ Receptor Agonists (e.g., Pyrimidine (B1678525) ribonucleotide analogs)
The P2Y₆ receptor, a G-protein-coupled receptor (GPCR) activated by uridine (B1682114) diphosphate (B83284) (UDP), is a target for therapeutic intervention in conditions like intestinal inflammation and ocular hypertension. nih.gov Developing selective and potent agonists for this receptor is a key goal in pharmacology. O-tert-butylhydroxylamine hydrochloride is a reactant used in the synthesis of pyrimidine ribonucleotide analogs designed as P2Y₆ receptor agonists. sigmaaldrich.comsigmaaldrich.com
Research has shown that specific chemical modifications to pyrimidine ribonucleotides can significantly enhance their potency and selectivity for the P2Y₆ receptor. nih.govnih.govebi.ac.uk One such crucial modification is the introduction of a 4-alkyloxyimino group onto the pyrimidine base. nih.govebi.ac.uk This transformation, which utilizes a hydroxylamine derivative like this compound, has been shown to boost P2Y₆ receptor potency while reducing or eliminating activity at other P2Y receptor subtypes, thereby improving the compound's selectivity. nih.gov For example, N⁴-methoxy-cytidine derivatives have been identified as highly potent and selective P2Y₆ receptor agonists. nih.govebi.ac.uk
Inhibition of Rab Proteins for Isoprenylation and Geranylgeranylation
Rab proteins are a large family of small GTPases that play a critical role in regulating intracellular membrane trafficking. nih.gov Their function is dependent on a post-translational modification called prenylation, specifically geranylgeranylation, which attaches lipid groups to the protein, allowing it to anchor to membranes. nih.govnih.gov This process is catalyzed by enzymes like Rab geranylgeranyltransferase (RabGGTase). nih.govreactome.org The inhibition of Rab geranylgeranylation is a therapeutic strategy for diseases where Rab protein function is dysregulated, such as in certain cancers. nih.gov
O-tert-butylhydroxylamine hydrochloride is a reagent involved in the synthesis of molecules designed to inhibit the isoprenylation and geranylgeranylation of Rab proteins. sigmaaldrich.comsigmaaldrich.com By creating small molecule inhibitors that block RabGGTase, researchers aim to disrupt the function of specific Rab proteins, which can, in turn, inhibit processes like cancer cell proliferation. nih.gov These synthetic inhibitors provide valuable tools for studying the biological roles of protein geranylgeranylation. nih.gov
Synthesis of Hetero-bis-nitrones with Antioxidant Properties
Nitrones are functional groups known for their utility as "spin traps," capable of scavenging reactive free radicals. nih.govnih.gov This property makes them attractive candidates for development as antioxidant agents to combat oxidative stress, which is implicated in numerous diseases. Researchers have synthesized novel hetero-bis-nitrones, which are molecules containing two different nitrone moieties, to create potent antioxidants. nih.gov
The synthesis of these hetero-bis-nitrones explicitly uses N-tert-butylhydroxylamine hydrochloride as a key reagent. nih.gov In a typical procedure, a benzene (B151609) dicarbaldehyde is reacted sequentially with two different N-alkylhydroxylamine hydrochlorides, including N-tert-butylhydroxylamine hydrochloride, to form the target hetero-bis-nitrone. nih.gov The resulting compounds have been evaluated for their antioxidant activity, showing significant potential in scavenging hydroxyl radicals and inhibiting lipid peroxidation. nih.gov
Table 2: Synthesis of Hetero-bis-nitrones
| Reactant 1 | Reactant 2 | Reagent | Product Class | Property | Citation |
|---|---|---|---|---|---|
| Benzene dicarbaldehyde | N-alkylhydroxylamine hydrochloride | N-tert-butylhydroxylamine hydrochloride | Hetero-bis-nitrones (hBNs) | Antioxidant | nih.gov |
Applications in Pharmaceutical Development
The utility of this compound extends broadly across pharmaceutical development, where it functions as a critical intermediate and building block. ontosight.aichemimpex.comgoogle.com Its chemical properties allow for its incorporation into a wide range of complex molecules destined for therapeutic use.
Preparation of Active Pharmaceutical Ingredients (APIs)
This compound is used in the pharmaceutical industry for the preparation of Active Pharmaceutical Ingredients (APIs). chemimpex.commolcore.com It is particularly valuable in the synthesis of drugs that require the presence of a hydroxylamine derivative or functional groups derived from it. chemimpex.com The applications detailed in the preceding sections—creating antimalarials, P2Y₆ receptor agonists, and enzyme inhibitors—are all specific examples of its role in generating novel APIs. Its versatility makes it an important reagent for researchers and chemists working on the discovery and development of new medicines. chemimpex.comgoogle.com
Role in Analytical Chemistry and Environmental Monitoring
Derivatization Agent for Carbonyl Compound Analysis
Derivatization is a technique used in chemistry to convert a chemical compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis by methods like chromatography. O-tert-butylhydroxylamine hydrochloride is employed as a derivatizing agent that reacts with carbonyl functional groups found in aldehydes and ketones to form stable oxime products. This process is essential for enhancing the volatility and chromatographic properties of these compounds, facilitating their analysis.
O-tert-butylhydroxylamine hydrochloride (TBOX) is effective for the derivatization of carbonyl compounds, enabling their detection and quantification. chemimpex.com The reaction involves the conversion of aldehydes and ketones into their corresponding oximes in an aqueous solution. cdc.govresearchgate.net This method offers several advantages, including the ability to conduct reactions in water, the formation of lower molecular weight oximes compared to other reagents, and a reduced reaction time for oxime formation. cdc.govresearchgate.net The stability of the resulting derivatives makes them ideal for subsequent analytical measurement.
The oxime derivatives formed by the reaction with TBOX are well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net This technique separates the derivatized compounds in the gas phase and then detects them based on their mass-to-charge ratio, allowing for precise identification and quantification. The use of TBOX as a derivatization agent is particularly advantageous because it is a small molecule, which is beneficial for the detection of multi-carbonyl compounds. cdc.govresearchgate.net This approach has been successfully applied to identify and quantify complex, highly oxidized species in various matrices. nih.govresearchgate.net
Environmental Applications
In environmental science, TBOX is a valuable tool for studying atmospheric chemistry, particularly the oxidation of Volatile Organic Compounds (VOCs). VOCs are emitted from both natural and anthropogenic sources and their atmospheric oxidation leads to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate.
The reaction of VOCs with ozone (ozonolysis) is a major atmospheric process that produces a variety of oxidized, carbonyl-containing products. The TBOX derivatization method followed by GC-MS analysis allows researchers to collect these gas-phase products and identify their chemical structures. cdc.govnih.gov
α-Pinene is a terpene emitted in large quantities by coniferous trees. Its ozonolysis is a significant source of atmospheric SOA. Using an impinger to collect gas-phase oxidation products in water, researchers have successfully applied TBOX derivatization to identify and quantify carbonyl-containing products from α-pinene ozonolysis. nih.gov
In one study, seven different carbonyl-containing products were identified. nih.gov The primary product, pinonaldehyde, was measured at a high yield. nih.govresearchgate.net The use of TBOX also enabled the first acquisition of mass spectral data for oxopinonaldehyde, a highly oxidized tricarbonyl product of α-pinene ozonolysis. nih.gov
Research has also shown the influence of secondary hydroxyl (OH) radicals on the product distribution. The addition of an OH radical scavenger, such as cyclohexane, alters the product yields, demonstrating that some products are formed through subsequent reactions with OH radicals generated during the initial ozonolysis. nih.govresearchgate.net
Table 1: Yield of Pinonaldehyde from α-Pinene Ozonolysis with TBOX Derivatization
| Experimental Condition | Pinonaldehyde Yield |
|---|---|
| Without OH Radical Scavenger | 76% |
| With Cyclohexane (OH Scavenger) | 46% |
Data sourced from studies on α-pinene ozonolysis product quantification. nih.govresearchgate.net
Limonene, another common terpene found in citrus fruits and cleaning products, also reacts with ozone to form various carbonyl compounds. The TBOX derivatization technique has been instrumental in investigating the products of limonene ozonolysis. cdc.govresearchgate.net
Studies using this method have successfully detected several key carbonyl products. cdc.govresearchgate.net For instance, when ozone was the limiting reagent, researchers identified 3-isopropenyl-6-oxoheptanal (IPOH, also known as limonaketone), 3-acetyl-6-oxoheptanal (3A6O), and 7-hydroxy-6-oxo-3-(prop-1-en-2-yl)heptanal. cdc.govresearchgate.net
Similar to the α-pinene experiments, the role of OH radicals was investigated by adding cyclohexane as a scavenger. The presence of the scavenger reduced the relative yields of IPOH and 3A6O, indicating that their formation is influenced by secondary OH radical chemistry. cdc.govresearchgate.net However, the yield of the hydroxy-dicarbonyl, 7-hydroxy-6-oxo-3-(prop-1-en-2-yl)heptanal, was reportedly unchanged, suggesting it is formed directly from the reaction of limonene with ozone. cdc.govresearchgate.net
Table 2: Effect of OH Radical Scavenger on Limonene Ozonolysis Products Detected by TBOX Derivatization
| Compound | Formation Pathway |
|---|---|
| 7-hydroxy-6-oxo-3-(prop-1-en-2-yl)heptanal | Primarily from Limonene + O₃ |
| 3-Isopropenyl-6-oxoheptanal (IPOH) | Influenced by secondary OH radicals |
| 3-acetyl-6-oxoheptanal (3A6O) | Influenced by secondary OH radicals |
Based on findings from limonene ozonolysis investigations. cdc.govresearchgate.net
Investigation of Gas-Phase Oxidation Products from Ozonolysis of Volatile Organic Compounds (VOCs)
Terpinolene Ozonolysis Products (e.g., Methylglyoxal, 4-methylcyclohex-3-en-1-one, 6-oxo-3-(propan-2-ylidene) heptanal, 3,6-dioxoheptanal)
The gas-phase reaction of ozone with terpinolene, a common monoterpene found in household products and nature, results in several carbonyl compounds. umich.eduresearchgate.net The use of O-tert-butylhydroxylamine hydrochloride (TBOX), a synonym for O-butylhydroxylamine hydrochloride, as a derivatization agent has been instrumental in identifying these products. In studies where ozone was the limiting reagent, four primary carbonyl products were detected after derivatization with TBOX: methylglyoxal (MG), 4-methylcyclohex-3-en-1-one (4MCH), 6-oxo-3-(propan-2-ylidene)heptanal (6OPH), and 3,6-dioxoheptanal (36DOH). nih.govidexlab.com
Notably, the tricarbonyl compound 3,6-dioxoheptanal had not been previously observed in terpinolene ozonolysis studies that used other derivatization agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govresearchgate.net The successful detection of this multi-carbonyl species highlights the advantage of using a smaller molecular weight derivatization agent like TBOX. nih.govidexlab.com Other investigations have also identified products such as glyoxal and 3-oxobutanal from this reaction. nih.govnih.gov
The formation of these products occurs through the addition of ozone to either the exocyclic or endocyclic double bond of the terpinolene molecule. nih.gov The reaction at the exocyclic double bond is favored and primarily yields 4-methylcyclohex-3-en-1-one, while the reaction at the endocyclic double bond leads to the formation of 6-oxo-3-(propan-2-ylidene)heptanal. nih.gov
| Compound Name | Abbreviation | Type | Notes |
|---|---|---|---|
| Methylglyoxal | MG | Dicarbonyl | Generated through primary and secondary reaction processes nih.gov. |
| 4-methylcyclohex-3-en-1-one | 4MCH | Ketone | Major product from ozone addition to the exocyclic double bond nih.gov. |
| 6-oxo-3-(propan-2-ylidene)heptanal | 6OPH | Dicarbonyl | Product from ozone addition to the endocyclic double bond nih.gov. |
| 3,6-dioxoheptanal | 36DOH | Tricarbonyl | First detected using TBOX as a derivatization agent nih.govidexlab.com. |
Influence of Hydroxyl Radicals and Nitric Oxide on Product Yields
The yields of terpinolene ozonolysis products are significantly influenced by the presence of other atmospheric radicals, such as hydroxyl radicals (OH•) and nitric oxide (NO). nih.gov Hydroxyl radicals are produced as a byproduct of the ozonolysis reaction itself. nih.govcdc.gov
Studies using cyclohexane as a hydroxyl radical scavenger have demonstrated the role of secondary OH• radicals in the formation of these products. When OH• radicals were scavenged:
The yields of 6-oxo-3-(propan-2-ylidene)heptanal (6OPH) and 3,6-dioxoheptanal (36DOH) were reduced. nih.govidexlab.com
The yield of methylglyoxal (MG) increased. nih.govidexlab.com
The yield of 4-methylcyclohex-3-en-1-one (4MCH) remained unchanged, suggesting it is formed exclusively from the primary reaction between terpinolene and ozone. nih.govidexlab.com
The presence of nitric oxide (NO), a common indoor and outdoor pollutant, also alters the product distribution. In experiments with a constant ozone concentration and varying levels of NO (20, 50, and 100 ppb), researchers observed that as the NO concentration increased:
The yields of MG, 6OPH, and 36DOH decreased. nih.govidexlab.com
The yield of 4MCH increased. nih.govidexlab.com
These findings underscore the complex interactions in atmospheric chemistry, where the presence of co-pollutants can significantly alter the products formed from VOC oxidation.
| Condition | Methylglyoxal (MG) Yield | 4-methylcyclohex-3-en-1-one (4MCH) Yield | 6-oxo-3-(propan-2-ylidene)heptanal (6OPH) Yield | 3,6-dioxoheptanal (36DOH) Yield |
|---|---|---|---|---|
| OH• Radicals Scavenged | Increased nih.govidexlab.com | Unchanged nih.govidexlab.com | Reduced nih.govidexlab.com | Reduced nih.govidexlab.com |
| Increasing Nitric Oxide (NO) | Decreased nih.govidexlab.com | Increased nih.govidexlab.com | Decreased nih.govidexlab.com | Decreased nih.govidexlab.com |
Advancements in Atmospheric and Indoor Air Chemistry Studies
The study of atmospheric and indoor air chemistry has advanced significantly with the development of more sensitive and specific analytical techniques. mst.edu Understanding the chemical transformations of VOCs like terpenes is crucial, as these reactions can generate harmful secondary pollutants. mst.eduumich.edu Indoor environments are of particular interest because concentrations of certain terpenes can be much higher than outdoors due to emissions from building materials, cleaning products, and air fresheners. mst.eduacs.org
The use of derivatization agents like this compound represents a key advancement in the analytical methodology for these studies. nih.gov By enabling the simple and accurate detection of multi-functional and multi-carbonyl species, which are common products of ozone-initiated chemistry, these reagents help to achieve a more complete picture of the reaction mechanisms. nih.govidexlab.com The ability to detect previously unobserved compounds, such as 3,6-dioxoheptanal, with TBOX demonstrates an improvement in closing the carbon mass balance from terpene ozonolysis reactions. nih.gov
This improved analytical capability is vital for developing more accurate models of indoor air chemistry. indoorchem.org Such models are essential for predicting occupant exposure to potentially harmful oxidation products and for designing effective strategies to improve indoor air quality. cdc.govnationalacademies.org Research in this area continues to focus on the complex interactions between oxidants (ozone, OH• radicals), VOCs, and other indoor pollutants, as well as the role of indoor surfaces and lighting in driving chemical reactions. mst.edunih.gov
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
Future research is increasingly directed toward developing more sustainable and efficient methods for synthesizing O-alkylhydroxylamines, including O-butylhydroxylamine hydrochloride. A primary goal is to move away from harsh reaction conditions and hazardous reagents traditionally used in chemical synthesis.
Key areas of exploration include:
Green Chemistry Approaches: New "green" electrocatalytic strategies are being investigated to convert oximes into hydroxylamines without the need for organic solvents or additional reducing agents. researchgate.net This involves using catalysts like copper sulfide (CuS) to suppress the cleavage of the N-O bond, a common challenge in hydroxylamine (B1172632) synthesis. researchgate.net
Catalytic Hydrogenation: The use of supported platinum catalysts for the hydrogenation of nitroaromatics to form N-aryl hydroxylamines represents another green pathway. rsc.org These reactions can be performed at room temperature and atmospheric pressure, offering a more environmentally benign alternative to traditional methods. rsc.org
Novel Amination Protocols: Researchers are exploring new O-amination protocols, such as the electrophilic amination of alkoxides. One such method involves the reaction of a 3-trichloromethyloxaziridine with lithium alkoxides to produce N-Boc-O-alkylhydroxylamines in high yields, providing a new route to O-alkylhydroxylamine derivatives. rsc.org
Alternative Alkylation Methods: An alternative to the well-known Mitsunobu reaction involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates. This pathway offers a convenient and high-yield method for preparing functionally substituted esters of hydroxylamine, which can be precursors to compounds like O-butylhydroxylamine. researchgate.net
These emerging pathways promise to make the production of this compound and related compounds more cost-effective, safer, and environmentally friendly.
| Synthetic Approach | Key Features | Potential Advantages |
| Electrocatalytic Synthesis | Uses CuS catalyst to reduce oximes. | Sustainable, avoids organic solvents and external reducing agents. researchgate.net |
| Catalytic Hydrogenation | Employs supported platinum catalysts for nitroaromatic reduction. | High yields (up to 99%), proceeds at room temperature and pressure. rsc.org |
| Electrophilic O-Amination | Transfers an NHBoc function from an oxaziridine to an alkoxide. | Novel O-amination protocol with good to excellent yields. rsc.org |
| Alternative Alkylation | Alkylation of ethyl N-hydroxyacetimidate followed by deprotection. | High overall yield, good alternative to Mitsunobu conditions. researchgate.net |
Development of New Reagents and Catalysts Based on this compound
This compound serves as a valuable building block for the creation of novel reagents and catalysts, expanding the toolkit available to synthetic chemists. Its unique structure allows for the development of reagents with tailored reactivity for specific chemical transformations.
A significant recent development is the synthesis of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) from O-tert-butylhydroxylamine hydrochloride. chemistryviews.org This stable, colorless liquid reagent enables a convenient, one-step synthesis of primary sulfonamides from a variety of Grignard or organolithium reagents. chemistryviews.org This method is a notable improvement over traditional multi-step processes that often require harsh conditions. chemistryviews.org
Furthermore, research into novel hydroxylamine-derived aminating reagents is showing great promise. Iron-catalyzed reactions using these new reagents allow for the direct installation of medicinally relevant amine groups (like methylamine, morpholine, and piperazine) into alkenes through processes such as aminochlorination, aminoazidation, and aminohydroxylation. chemrxiv.org This methodology displays excellent functional group tolerance and is applicable to complex, drug-like molecules, highlighting the potential for O-butylhydroxylamine derivatives to facilitate the discovery of new amination reactions. chemrxiv.org
Expanded Utility in Complex Molecule Synthesis
The utility of this compound extends to the synthesis of complex, biologically active molecules and natural products. nih.gov Its ability to introduce a protected hydroxylamine functionality is crucial for building intricate molecular frameworks.
Emerging applications in this area include:
Synthesis of Bioactive Peptides: The compound is used to prepare N-tert-butoxyamino acids, which are essential substrates for the unambiguous synthesis of N-hydroxy peptides.
Natural Product Synthesis: The hydroxylamine group is a feature in a diverse range of natural products, including alkaloids and diketopiperazines. nih.gov Synthetic strategies for these complex molecules can leverage O-alkylhydroxylamines as key reagents. The synthesis of natural products is critical for confirming molecular structures and providing material for biological evaluation and drug development. rsc.org
Development of Therapeutic Agents: this compound is a reactant in the synthesis of various biologically active molecules. These include derivatives that act as matrix metalloproteinase (MMP) inhibitors, imidazolidinedione derivatives with antimalarial properties, and pyrimidine (B1678525) ribonucleotide analogs that are agonists for P2Y6 receptors. Future research will likely focus on applying similar strategies to create novel drug candidates with diverse therapeutic actions.
The strategic incorporation of the O-butylhydroxylamine moiety can significantly influence the biological activity and pharmacokinetic properties of the final molecule, making it a valuable tool in medicinal chemistry and drug discovery. nih.gov
Advancements in Derivatization Techniques for Environmental and Analytical Chemistry
In analytical and environmental chemistry, derivatization is a crucial technique used to modify analytes to improve their detection and separation. acs.org this compound is emerging as a superior reagent for the derivatization of carbonyl compounds (aldehydes and ketones), which are important environmental pollutants and biological metabolites.
A new method using O-tert-butyl-hydroxylamine hydrochloride (referred to as TBOX) has been developed for derivatizing carbonyls for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This technique was successfully applied to investigate the carbonyl products from the ozonolysis of limonene, a common volatile organic compound. nih.gov
| Derivatization Reagent | Target Analytes | Key Advantages of TBOX | Analytical Technique |
| O-tert-butyl-hydroxylamine hydrochloride (TBOX) | Aldehydes & Ketones | Shortened reaction time, aqueous reactions, formation of lower molecular weight oximes. nih.gov | GC-MS |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl Compounds | Widely used standard method. | LC-MS |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl Compounds | Forms stable oximes for sensitive detection. | GC-ECD, GC-MS |
The advantages of using TBOX over traditional derivatizing agents like DNPH and PFBHA include shorter reaction times, the ability to conduct reactions in aqueous solutions, and the formation of lower molecular weight derivatives. nih.gov The latter is particularly beneficial for the detection of multi-carbonyl compounds. nih.gov
Future research in this area will likely focus on expanding the application of this compound-based derivatization to a wider range of environmental samples and in the field of metabolomics for the targeted analysis of carbonyl-containing metabolites in biological fluids. nih.govmeliomics.com The development of such advanced derivatization techniques is critical for achieving lower detection limits and more accurate quantification of trace-level pollutants and disease biomarkers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
